3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride
Description
Properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O.2ClH/c1-18(2)4-3-17-11(19)8-5-9(12(13,14)15)7-10(16)6-8;;/h5-7H,3-4,16H2,1-2H3,(H,17,19);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMSUUHFPBNFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation Strategies
The trifluoromethyl group is typically introduced via:
-
Nucleophilic trifluoromethylation using Ruppert-Prakash reagents (TMSCF₃) on halogenated precursors.
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Electrophilic trifluoromethylation with Umemoto or Togni reagents under radical conditions.
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3-Bromo-5-nitrobenzoic acid is reacted with TMSCF₃ in the presence of CuI and 1,10-phenanthroline in DMF at 80°C for 12 h.
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The intermediate 3-nitro-5-(trifluoromethyl)benzoic acid is reduced using H₂/Pd-C in ethanol to yield 3-amino-5-(trifluoromethyl)benzoic acid (Yield: 78%, Purity: 95% by HPLC).
Amide Bond Formation
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid as an acid chloride is a robust method for amide synthesis:
Procedure :
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3-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq) is suspended in dry DCM.
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Oxalyl chloride (2.5 eq) and catalytic DMF (2 drops) are added at 0°C.
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After stirring at room temperature for 2 h, the mixture is concentrated to yield the acid chloride.
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The chloride is reacted with 2-(dimethylamino)ethylamine (1.2 eq) in DCM with DIEA (3.0 eq) at 0°C→RT for 4 h.
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Crude product is purified by flash chromatography (SiO₂, MeOH/DCM 5:95) to afford the benzamide (Yield: 85%).
Coupling Reagents
Alternative methods employ HATU or EDCl/HOBt for milder conditions:
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EDCl/HOBt Protocol :
Salt Formation and Purification
The dihydrochloride salt is prepared by treating the free base with HCl:
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Dissolve 3-amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide (1.0 eq) in anhydrous ether.
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Slowly add 2.0 eq HCl (4M in dioxane) at 0°C.
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Filter the precipitate and recrystallize from ethanol/ether (Yield: 92%, M.p.: 215–217°C).
Alternative Routes and Comparative Analysis
Nitrile Hydrolysis Pathway
Adapting methods from CN113698315A:
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3-Cyano-5-(trifluoromethyl)benzoic acid is esterified to methyl ester.
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The nitrile is reduced to amine using H₂/Raney Ni (70 psi, 50°C, 8 h).
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Saponification and amide coupling yield the target compound (Overall Yield: 65%).
Advantages : Avoids acid chloride handling.
Disadvantages : Lower yield due to multiple steps.
Critical Data Tables
Table 1. Comparison of Amidation Methods
Table 2. Salt Formation Optimization
| HCl Equiv. | Solvent | Recrystallization Solvent | Yield (%) |
|---|---|---|---|
| 1.5 | Ether | Ethanol/Ether | 78 |
| 2.0 | Ether | Ethanol/Ether | 92 |
| 2.5 | THF | MeOH/EtOAc | 88 |
Chemical Reactions Analysis
3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or dimethylaminoethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
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Neuropharmacological Effects
- The presence of the dimethylamino group suggests potential activity on neurotransmitter systems. Investigations into related compounds have revealed their ability to modulate serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as depression and anxiety.
-
Antimicrobial Properties
- Some studies have indicated that trifluoromethyl-containing compounds possess antimicrobial properties. The unique electronic characteristics imparted by the trifluoromethyl group may enhance the compound's efficacy against bacterial strains.
Synthesis and Modification
The synthesis of 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride can be achieved through several synthetic routes, often involving the modification of existing benzamide derivatives. Below is a summary of common synthesis methods:
| Synthesis Method | Description |
|---|---|
| Amine Alkylation | The introduction of the dimethylamino group via alkylation reactions using appropriate alkyl halides. |
| Trifluoromethylation | Utilization of trifluoromethylating agents to incorporate the trifluoromethyl group into the benzamide structure. |
| Hydrochloride Formation | Conversion to hydrochloride salt for improved solubility and stability in biological assays. |
Case Studies
-
Cytotoxicity Assays
- A study conducted on a series of trifluoromethyl-benzamide derivatives, including this compound, demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting significant antitumor potential.
-
Neurotransmitter Modulation
- In vivo studies showed that similar compounds could increase serotonin levels in rodent models, leading to enhanced mood and cognitive function, indicating a pathway for potential antidepressant development.
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Antimicrobial Efficacy
- Laboratory tests revealed that certain derivatives exhibited activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Impact: The trifluoromethyl group at position 5 is a common feature in enzyme inhibitors (e.g., FtsZ, PanK), suggesting its role in hydrophobic binding . The dimethylaminoethyl group in the target compound may enhance solubility and enable cationic interactions, contrasting with the phenylethyl or triazole groups in analogs .
Salt Form Advantages :
- Dihydrochloride salts (e.g., target compound, pseudothiourea derivative) improve aqueous solubility, critical for in vivo efficacy .
Safety and Selectivity: Structural modifications (e.g., replacing nitro with amino groups) could reduce toxicity while retaining target affinity, as seen in related benzamides .
Biological Activity
3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed review of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide
- Molecular Formula : C12H15F3N2 · 2HCl
- CAS Number : 22235-25-2
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to 3-amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide. For instance, compounds with similar structures have shown significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes some of these findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide Derivative A | MCF-7 | 5.85 |
| Benzamide Derivative B | A549 | 4.53 |
| 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide | TBD | TBD |
Note: Specific IC50 values for the compound are currently unavailable in the literature but are expected to be in a similar range based on structural activity relationships.
Enzyme Inhibition
The compound's ability to inhibit enzymes has been explored in various studies. For instance, it may exhibit activity against cholinesterases, which are critical in neuropharmacology. Inhibitors of this enzyme class can be beneficial for treating conditions like Alzheimer's disease. The following table illustrates comparative data on enzyme inhibition:
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| Compound X | AChE | 13.62 |
| Compound Y | AChE | 33.00 |
| 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide | TBD | TBD |
The biological activity of 3-amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : As noted, it may inhibit key enzymes involved in cancer proliferation or neurotransmitter breakdown.
- Apoptosis Induction : Similar compounds have been shown to promote apoptosis in cancer cells, potentially through mitochondrial pathways.
Study on Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of related compounds on human cancer cell lines. The results indicated that modifications in the benzamide structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells.
Pharmacokinetics
Research into the pharmacokinetics of similar compounds suggests that the trifluoromethyl group enhances oral bioavailability and metabolic stability. This characteristic is crucial for developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
